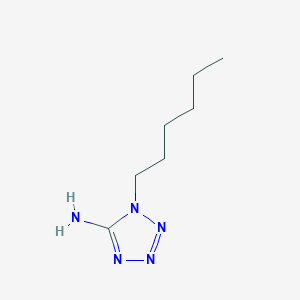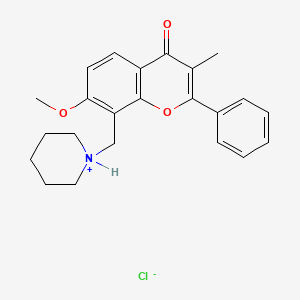
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. The presence of phenyl groups attached to the nitrogen atoms adds to its chemical complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the dithiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting its normal function and leading to cell death. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-3-(phenylimino)-3H-phenothiazin-7-amine: This compound shares a similar structure but has a different ring system.
N-Phenyl-3-(phenylimino)-3H-1,2,4-thiadiazol-5-amine: Another related compound with a thiadiazole ring instead of a dithiazole ring.
Uniqueness
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is unique due to its dithiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57633-33-7 |
|---|---|
Molekularformel |
C14H11N3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-phenyl-5-phenylimino-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C14H11N3S2/c1-3-7-11(8-4-1)15-13-17-14(19-18-13)16-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
InChI-Schlüssel |
QYONIVOJUDNNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



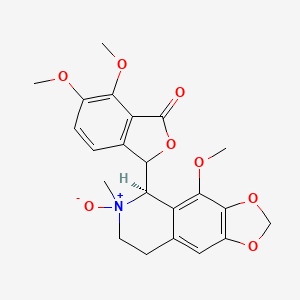
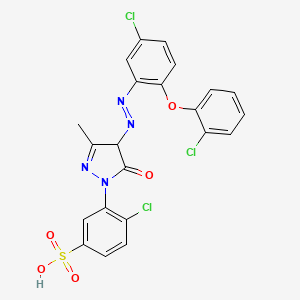
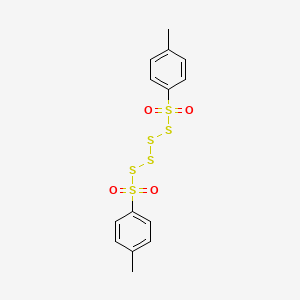
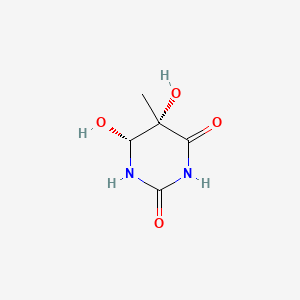
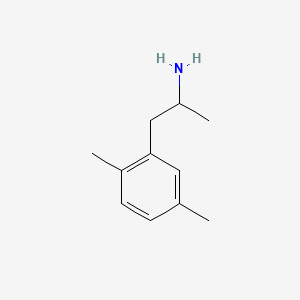


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)

![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
